2,2-Difluoroethane-1-sulfinyl chloride

Description

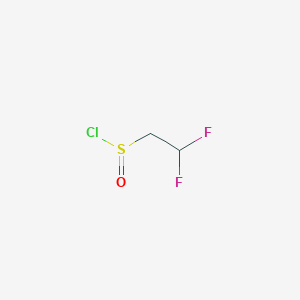

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2OS/c3-7(6)1-2(4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJKWBNFKCTQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethane-1-sulfinyl chloride typically involves the reaction of 2,2-difluoroethanol with sulfonyl chloride or sulfonic anhydride in the presence of an alkali. The reaction is carried out in an organic solvent, and the mixture is heated and stirred to ensure complete reaction . Another method involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethane-1-sulfinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfinyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfinamides or sulfinates.

Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form sulfides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfinic acid and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like zinc, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include sulfinamides, sulfinates, sulfonyl derivatives, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,2-Difluoroethane-1-sulfinyl chloride serves as a valuable reagent in organic synthesis. Its sulfinyl chloride moiety allows for:

- Sulfonylation Reactions : The introduction of sulfonyl groups into organic molecules enhances their reactivity and functionalization potential. This modification is essential in developing new pharmaceuticals and agrochemicals.

- Fluorinated Compounds : The presence of fluorine atoms increases the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological applications.

Medicinal Chemistry

The compound has garnered attention for its role in drug development:

- Building Block for Therapeutics : It is utilized as an intermediate in synthesizing biologically active molecules, including sulfonamide-based drugs.

- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms such as enzyme inhibition and disruption of metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes involved in critical cellular processes, potentially leading to therapeutic effects against diseases like cancer.

- Antimicrobial Properties : The compound has been investigated for its efficacy against bacterial pathogens, showing promise as a scaffold for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

Antimicrobial Activity

A study explored derivatives of this compound for their antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential use as novel antimicrobial agents.

Enzyme Inhibition Assay

In vitro assays demonstrated that derivatives could inhibit specific enzymes linked to cancer cell proliferation. The formation of stable enzyme-inhibitor complexes was observed, leading to reduced enzymatic activity and potential therapeutic implications.

Mechanism of Action

The mechanism of action of 2,2-Difluoroethane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The sulfinyl group can act as an electrophile, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Functional Group Differences

Sulfinyl vs. Sulfonyl Chlorides :

Sulfinyl chlorides (R-S(O)Cl) are less oxidized than sulfonyl chlorides (R-SO₂Cl), rendering them more reactive in nucleophilic substitutions. For example, 2-(2,2-difluoroethoxy)ethane-1-sulfonyl chloride (: C₄H₆ClF₂O₃S) contains a sulfonyl group, which confers greater stability but lower electrophilicity compared to sulfinyl analogs .- 2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride (: C₈H₁₀ClFO₂S₂): The thiophen moiety introduces aromaticity, enabling π-π interactions in catalysis or material science applications .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

*Hypothetical data for the target compound.

Biological Activity

2,2-Difluoroethane-1-sulfinyl chloride is a synthetic organosulfur compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C2H2ClF2OS

- Molecular Weight : 136.55 g/mol

- Structure : The compound features a sulfinyl group attached to a difluoroethane moiety, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfinyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to modulation of enzymatic activities or disruption of cellular processes.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that sulfinyl compounds can possess antibacterial properties. For instance, related compounds have shown efficacy against gram-positive bacteria and mycobacterial strains .

- Cytotoxicity : Investigations into the cytotoxic effects of similar organosulfur compounds indicate varying degrees of toxicity towards cancer cell lines and primary mammalian cells .

- Pharmacokinetics : The lipophilicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in determining the biological efficacy of such compounds. Lipophilicity influences the compound's ability to permeate cell membranes and interact with biological targets .

Case Studies

- Antimicrobial Efficacy : A study involving a series of sulfinyl compounds found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggested that modifications in the sulfinyl moiety could enhance antibacterial potency .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various sulfinyl derivatives on cancer cell lines. Results indicated that some compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) | Lipophilicity (Log P) |

|---|---|---|---|

| This compound | Moderate | Not determined | Not determined |

| Sulfinyl derivative A | High | 5 µM | 3.5 |

| Sulfinyl derivative B | Moderate | 10 µM | 2.8 |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased antibacterial potency |

| Alteration of alkyl chain length | Reduced cytotoxicity |

| Variation in sulfinyl group | Enhanced interaction with enzymes |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,2-Difluoroethane-1-sulfinyl chloride?

- Methodological Answer : The synthesis typically involves reacting 2,2-difluoroethanol with thionyl chloride (SOCl₂) or chlorosulfonic acid under controlled conditions. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), temperatures between 0–5°C to minimize side reactions, and using anhydrous solvents like dichloromethane. Post-reaction, the product is purified via fractional distillation or column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) or in-situ IR spectroscopy ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is essential for confirming the structure, particularly the chemical shifts of fluorine and sulfinyl groups. Mass spectrometry (MS) validates molecular weight, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing with databases like PubChem or NIST ensures consistency in spectral data interpretation. For thermal stability, differential scanning calorimetry (DSC) is recommended .

Advanced Research Questions

Q. How does the electronic effect of the difluoro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoro group increases the electrophilicity of the sulfinyl chloride moiety, accelerating nucleophilic attacks. To study this, conduct kinetic experiments using varying nucleophiles (e.g., amines, alcohols) in polar aprotic solvents (e.g., DMF). Compare reaction rates with non-fluorinated analogs via ¹H NMR or stopped-flow techniques. Computational modeling (DFT) can further elucidate electronic effects on transition states .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions may arise from impurities, solvent interactions, or tautomerism. First, repeat the synthesis and purification steps to exclude impurities. Use deuterated solvents and variable-temperature NMR to detect dynamic effects. Cross-validate with alternative techniques like X-ray crystallography or tandem MS. Consult spectral libraries (e.g., NIST, PubChem) and replicate conditions from peer-reviewed protocols .

Q. What strategies optimize the synthetic yield of this compound in large-scale reactions?

- Methodological Answer : Scale-up challenges include exothermicity and byproduct formation. Use a jacketed reactor with precise temperature control (−10°C to 5°C) and slow reagent addition. Employ continuous flow chemistry to enhance mixing and heat dissipation. Monitor reaction progress via inline IR or Raman spectroscopy. Post-synthesis, optimize purification using simulated moving bed (SMB) chromatography or crystallization under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.